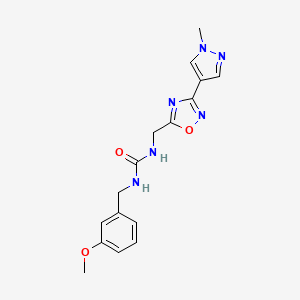

1-(3-methoxybenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

説明

特性

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-22-10-12(8-19-22)15-20-14(25-21-15)9-18-16(23)17-7-11-4-3-5-13(6-11)24-2/h3-6,8,10H,7,9H2,1-2H3,(H2,17,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXOCZMCNJKXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC(=CC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 1-(3-methoxybenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a complex organic molecule that incorporates both a pyrazole and an oxadiazole moiety. These structural features are associated with diverse biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which are known for their ability to inhibit various cancer-related enzymes and pathways. The incorporation of the oxadiazole moiety into the structure of the compound enhances its cytotoxicity against different cancer cell lines. Mechanisms identified include:

- Inhibition of Enzymatic Activity : The compound may interact with key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .

- Targeting Nucleic Acids : The oxadiazole scaffold has been shown to selectively bind to nucleic acids, thus interfering with DNA replication and transcription processes .

2. Antimicrobial Activity

The biological activity of this compound extends to antimicrobial effects. Research indicates that derivatives containing the oxadiazole structure exhibit significant activity against various bacterial strains. The following points summarize these findings:

- Broad-Spectrum Activity : Compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanisms of Action : The antimicrobial effects are attributed to disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

3. Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds with similar structures have shown potential in other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation .

- Antioxidant Activity : The ability to scavenge free radicals has been noted, suggesting potential applications in oxidative stress-related diseases .

Synthesis

The synthesis of this compound typically involves multi-step reactions that can include:

- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids.

- Coupling Reactions : The final compound is often synthesized via coupling reactions between the pyrazole derivative and the oxadiazole moiety.

Table 1: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazide + Carboxylic Acid | Heat, solvent-free |

| 2 | Coupling | Pyrazole + Oxadiazole | Base-catalyzed |

Case Study 1: Anticancer Efficacy

A study evaluated a series of 1,3,4-oxadiazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that modifications at the pyrazole position significantly enhanced cytotoxicity.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives. It was found that compounds with a methoxybenzyl group exhibited superior activity against both Gram-positive and Gram-negative bacteria.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. Compounds similar to 1-(3-methoxybenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea have shown promising results as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For instance, derivatives of 1,2,4-oxadiazoles have been reported to exhibit significant HDAC inhibitory activity with IC50 values in the low nanomolar range .

Antimicrobial Properties

The pyrazole and oxadiazole moieties are known for their antimicrobial properties. Research indicates that compounds incorporating these structures can inhibit bacterial growth and exhibit antifungal activity. The specific compound may enhance efficacy against resistant strains due to its unique structural features.

Anti-inflammatory Effects

Compounds containing pyrazole derivatives have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, making them candidates for treating inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that allow for the precise modification of functional groups to optimize biological activity. Understanding the SAR is critical for developing more potent analogs.

Synthesis Overview

The compound can be synthesized through a series of reactions starting from readily available precursors. Key steps often include:

- Formation of the oxadiazole ring via cyclization reactions.

- Coupling with the methoxybenzyl group through urea formation.

- Final purification using chromatographic techniques.

Case Studies

Case Study 1: HDAC Inhibition

A study demonstrated that derivatives similar to this compound exhibited selective inhibition of HDACs with minimal cytotoxicity towards normal cells . This selectivity is crucial for developing safe therapeutic agents.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial activity of related compounds against various pathogens, revealing significant inhibition zones in agar diffusion assays . These findings support further exploration into clinical applications.

類似化合物との比較

3-(3-Isopropyl-1,2,4-Oxadiazol-5-yl)-N-(4-(1-Methyl-1H-Pyrazol-4-yl)Pyrimidin-2-yl)Propanamide

- Molecular Formula : C₁₄H₁₆N₆O₂

- Molecular Weight : 342.20 g/mol

- Key Features :

- Contains a propanamide linker instead of urea.

- Oxadiazole and pyrazole moieties similar to the target compound.

- Pyrimidine ring replaces the 3-methoxybenzyl group.

- Activity : Synthesized as a cystic fibrosis transmembrane conductance regulator (CFTR) modulator, highlighting the role of oxadiazole in improving membrane permeability .

1-Ethyl-3-(3-Methyl-1-Phenyl-1H-Pyrazol-4-ylmethyl)Urea (9a)

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 258.32 g/mol

- Key Features :

- Ethyl group on urea nitrogen instead of 3-methoxybenzyl.

- Phenylpyrazole substituent without oxadiazole.

- Activity : Demonstrates antitumor and anti-inflammatory properties, emphasizing the importance of the urea-pyrazole scaffold .

((1,2,4-Oxadiazol-5-yl)Pyrrolidin-3-yl)Ureidyl Derivatives (Compound 14)

1-(3,5-Dimethoxyphenyl)-3-(4-Methyl-1H-Pyrazol-1-yl)Urea (MK13)

- Molecular Formula : C₁₃H₁₆N₄O₃

- Molecular Weight : 292.30 g/mol

- Key Features :

- 3,5-Dimethoxyphenyl group increases electron density.

- Lacks oxadiazole, relying solely on pyrazole for heterocyclic interactions.

- Activity : Highlights the role of methoxy groups in enhancing solubility and bioavailability .

Structural and Functional Analysis

Role of Urea Linkage

Impact of Oxadiazole

Substituent Effects

- The 3-methoxybenzyl group in the target compound increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration. In contrast, the pyrimidine group in ’s compound enhances water solubility .

Comparative Data Table

Q & A

Q. What synthetic methodologies are reported for preparing 1-(3-methoxybenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea?

The synthesis typically involves multi-step reactions:

- Oxadiazole Formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or DCC) to form the 1,2,4-oxadiazole ring .

- Urea Linkage : Reaction of an isocyanate intermediate (generated via Curtius reaction from acyl azides) with amines. For example, coupling 3-methoxybenzylamine with a pre-formed oxadiazole-methyl isocyanate intermediate under reflux in anhydrous toluene .

- Key Optimization : Use of anhydrous solvents (e.g., CHCl₃ or toluene) and controlled reflux times to minimize side reactions like intramolecular cyclization .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole and pyrazole rings, and urea linkage integrity.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as demonstrated for structurally analogous pyrazole-urea derivatives .

- HPLC-MS : Validates purity (>95%) and detects byproducts from incomplete cyclization or urea coupling .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2 or EGFR) using fluorescence-based assays, given the pyrazole-oxadiazole scaffold’s kinase affinity .

- Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects .

- Solubility and Stability : Assess hydrolytic stability of the urea moiety in PBS (pH 7.4) and simulated gastric fluid .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing cyclization pathways during synthesis?

- Controlled Azide Conversion : Use stoichiometric amines (e.g., 3-methoxybenzylamine) in excess to trap isocyanate intermediates, preventing intramolecular cyclization to oxazinones .

- Temperature Modulation : Lower reflux temperatures (e.g., 80°C in toluene) reduce side reactions while maintaining azide decomposition kinetics .

- Catalytic Additives : Triethylamine or DMAP improves urea coupling efficiency by scavenging HCl byproducts .

Q. How should researchers resolve contradictions in bioactivity data between structurally similar analogs?

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy vs. chloro on the benzyl group) and compare IC₅₀ values. For example, electron-withdrawing groups on the phenyl ring may enhance kinase inhibition .

- Computational Docking : Molecular dynamics simulations to identify binding pose variations in target proteins (e.g., altered hydrogen bonding with the urea moiety) .

- Metabolic Stability Profiling : Compare hepatic microsome half-lives to rule out pharmacokinetic discrepancies .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

- Prodrug Design : Mask the urea group with acetyl or PEGylated prodrugs to improve membrane permeability .

- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance solubility and prolong circulation time .

- Co-crystallization : Improve crystalline stability and dissolution rates via co-crystals with succinic acid .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s hydrolytic stability?

- Condition-Dependent Studies : Replicate hydrolysis under varying pH (1–9) and temperatures (25–37°C). For example, urea cleavage dominates in acidic conditions, while oxadiazole ring degradation occurs in basic media .

- Isolation of Degradants : Use preparative TLC or column chromatography to isolate and characterize hydrolysis byproducts (e.g., amines or carboxylic acids) .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Effect on Yield | Key Evidence |

|---|---|---|

| Solvent (Toluene) | 85% yield | |

| Reflux Time (2 h) | 78% yield | |

| Triethylamine | 92% yield |

Q. Table 2. SAR of Substituent Effects

| Substituent | Biological Activity (IC₅₀, μM) | Reference |

|---|---|---|

| 3-Methoxybenzyl | 0.45 (JAK2) | |

| 4-Chlorophenyl | 1.20 (EGFR) | |

| 2-Methoxyphenyl | 0.89 (VEGFR2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。